2-bromo-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
The compound “2-bromo-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. The compound “this compound” likely has a complex structure due to the presence of multiple functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For this specific compound, the available resources do not provide detailed information .Scientific Research Applications
Synthesis and Anticancer Evaluation
Compounds with thiadiazole and benzamide groups have been synthesized and evaluated for their anticancer activity. For instance, a study on the microwave-assisted facile synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives demonstrated promising anticancer activities against a panel of human cancer cell lines. This highlights the potential application of such compounds in developing anticancer agents (Tiwari et al., 2017).
Photosensitizers for Photodynamic Therapy
Another application area is in photodynamic therapy (PDT) for cancer treatment. A study described the synthesis and characterization of zinc phthalocyanine compounds substituted with benzene sulfonamide derivative groups containing Schiff base, demonstrating high singlet oxygen quantum yield and good fluorescence properties. These characteristics are crucial for effective PDT, indicating the potential of similarly structured compounds in cancer treatment (Pişkin et al., 2020).
Synthesis and Biological Activities
Compounds featuring thiadiazole and benzamide frameworks have also been synthesized for exploring their biological activities, including antimicrobial and antioxidant activities. A study on the synthesis of some new fused and binary 1,3,4-thiadiazoles as potential antitumor and antioxidant agents showcases the broad applicability of these compounds in medicinal chemistry (Hamama et al., 2013).
Antimycobacterial Activity
Research on fluorinated benzothiazolo imidazole compounds has demonstrated promising antimycobacterial activity, suggesting the use of structurally related compounds in combating mycobacterial infections (Sathe et al., 2011).
Future Directions
Properties
IUPAC Name |
2-bromo-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN4O2S2/c18-13-4-2-1-3-12(13)15(25)21-16-22-23-17(27-16)26-9-14(24)20-11-7-5-10(19)6-8-11/h1-8H,9H2,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZOCBTUBSMVIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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